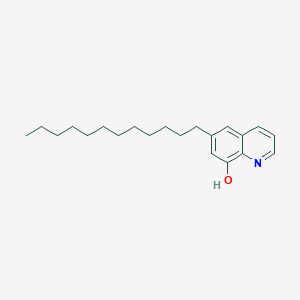
6-Dodecylquinolin-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecylquinolin-8-OL is a chemical compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecylquinolin-8-OL typically involves the Skraup synthesis, a classical method for producing quinoline derivatives. The process starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline core . The dodecyl group is then introduced via alkylation reactions using dodecyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Dodecylquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in acetic acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Dodecylquinolin-8-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Dodecylquinolin-8-OL involves its ability to chelate metal ions, disrupting essential metal-dependent biological processes in microorganisms. This chelation can inhibit enzyme activity and interfere with cellular functions, leading to antimicrobial effects . Additionally, its lipophilic nature allows it to integrate into lipid membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Quinolin-8-ol: A parent compound with similar chelating properties but lacking the dodecyl group.
8-Hydroxyquinoline: Known for its use in metal ion detection and antimicrobial applications.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness: Its ability to chelate metal ions and disrupt biological processes makes it a valuable compound in research and industry .
Properties
CAS No. |
52667-16-0 |
|---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
6-dodecylquinolin-8-ol |
InChI |
InChI=1S/C21H31NO/c1-2-3-4-5-6-7-8-9-10-11-13-18-16-19-14-12-15-22-21(19)20(23)17-18/h12,14-17,23H,2-11,13H2,1H3 |
InChI Key |
TUHKXEXWMYBEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C2C(=C1)C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

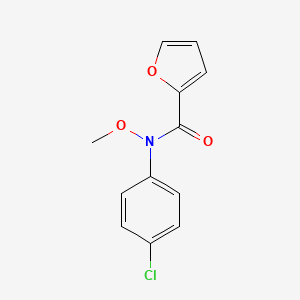
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
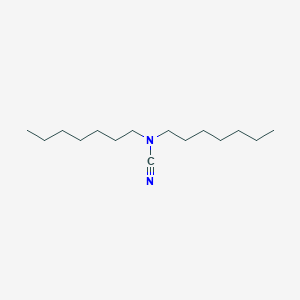

![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
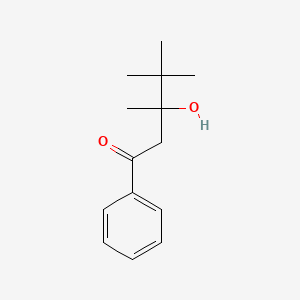
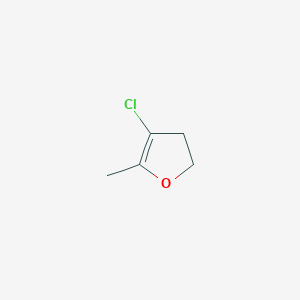

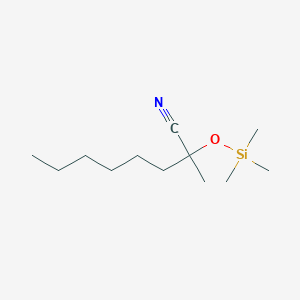
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
